N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide
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Description
“N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and methoxyphenyl groups, as well as a propanamide moiety. The hydroxy group on the quinoline ring and the methoxy group on the phenyl ring could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Future Directions
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-17(23)22-19(14-8-4-5-9-16(14)25-2)15-11-10-13-7-6-12-21-18(13)20(15)24/h4-12,19,24H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFSMCIIRWGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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